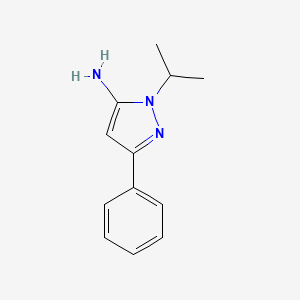

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a phenyl group at the 3-position and an isopropyl group (propan-2-yl) at the 1-position of the pyrazole ring. This compound serves as a versatile intermediate in medicinal and materials chemistry due to its reactive amine group and structural adaptability. It has been utilized in the synthesis of hybrid heterocycles, such as thieno[3,2-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, which exhibit notable biological activities .

Properties

IUPAC Name |

5-phenyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLGGAULDBHZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355626-75-3 | |

| Record name | 5-phenyl-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Hydrazine and 1,3-Diketone Precursors

A foundational method is the condensation of propan-2-yl hydrazine with phenyl-substituted 1,3-diketones, such as acetophenone derivatives or ethyl phenylacetoacetate, under controlled acidic or basic conditions to form the pyrazole ring.

-

- Solvents: Ethanol, methanol, or aqueous media.

- Catalysts: Acidic (e.g., acetic acid) or basic (e.g., sodium ethoxide).

- Temperature: Typically reflux or controlled heating (50–80°C).

- Time: Several hours to overnight.

-

- Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon.

- Subsequent cyclization and dehydration to form the pyrazole ring.

- Position-specific substitution is controlled by the nature of the diketone and hydrazine substituents.

Use of Protected Intermediates and Cyclization Agents

An advanced industrial method involves the use of protected intermediates and specific cyclization agents to improve yield and purity:

- Starting with protected piperazine derivatives bearing methyl and phenyl substituents.

- Cyclization using Lawesson's reagent to form the pyrazole ring efficiently.

- Avoidance of hazardous reagents such as phosphorus oxychloride and pyridine, which are traditionally used but toxic and less suitable for scale-up.

This approach is supported by patent literature detailing the preparation of related pyrazole derivatives, which can be adapted for 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine synthesis.

- Washing organic layers with aqueous sodium chloride and sodium bicarbonate solutions at controlled temperatures (50–55°C) to remove impurities.

- Concentration of reaction mixtures under reduced pressure and controlled temperature (50–110°C).

- Crystallization induced by slow addition of glacial acetic acid at 50–55°C, followed by cooling steps to 0–5°C to precipitate the product.

- Filtration, washing with toluene at low temperatures, and drying under mild conditions (40–45°C) for 15–20 hours to obtain high-purity product.

- Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with hydrazine and diketone | Propan-2-yl hydrazine + phenyl diketone, acid/base catalyst | 50–80 | 4–12 hours | 75–85 | Formation of pyrazole ring |

| Cyclization with Lawesson's reagent | Protected intermediate + Lawesson's reagent | 50–60 | 1–2 hours | 80–90 | Avoids toxic reagents, high purity |

| Washing and concentration | Sodium chloride wash, sodium bicarbonate wash | 50–55 | 1 hour each | N/A | Removes impurities |

| Crystallization | Glacial acetic acid addition, cooling to 0–5 | 50–55 to 0–5 | 3–4 hours | N/A | Product isolation |

| Drying | Air oven drying | 40–45 | 15–20 hours | N/A | Final product purity |

- The use of Lawesson's reagent for cyclization represents a significant improvement over traditional methods employing phosphorus oxychloride and pyridine, offering better yields, reduced toxicity, and scalability for industrial production.

- Controlled crystallization and washing protocols enhance product purity and reproducibility.

- Avoidance of diketene and trifluoroacetic acid in the process reduces hazardous waste and operational risks.

- The synthetic route is adaptable to produce salts or protected derivatives for further pharmaceutical development.

The preparation of this compound is effectively achieved through cyclization of substituted hydrazines with phenyl-containing diketones, optimized by employing Lawesson's reagent for safer and higher-yielding cyclization. The process includes careful purification steps involving aqueous washes, controlled crystallization, and drying to ensure high purity suitable for pharmaceutical applications. This methodology balances efficiency, safety, and scalability, making it authoritative for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine serves as a fundamental building block in organic synthesis. It can be utilized in the construction of more complex molecules, facilitating the development of novel compounds with desired properties. Its role as a ligand in coordination chemistry also highlights its significance in forming metal complexes, which can be applied in catalysis and material science.

Biological Research

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In one study, it was shown to produce substantial inhibition zones, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

In vitro assays have indicated that this compound can modulate pro-inflammatory cytokine levels in macrophages, suggesting its potential use as an anti-inflammatory agent. This ability to influence inflammatory pathways could make it valuable in treating conditions characterized by excessive inflammation.

Anticancer Activity

Studies focusing on cancer cell lines have revealed that derivatives of this compound can inhibit lactate dehydrogenase activity in pancreatic cancer cells, leading to reduced cell viability and lactate production. This suggests potential applications in cancer therapeutics.

Medicinal Chemistry

Drug Development

The compound is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in various diseases. Its unique structural features may allow it to interact selectively with biological targets, paving the way for the development of new drugs.

Industrial Applications

Agrochemicals and Dyes

In industrial settings, this compound is utilized in the formulation of agrochemicals and dyes. Its chemical properties make it suitable for creating compounds that can enhance crop protection or impart color to materials.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study evaluated its efficacy against various bacterial strains, demonstrating significant antibacterial properties.

- Anti-inflammatory Research : In vitro assays showed a reduction in pro-inflammatory cytokines, indicating potential therapeutic uses.

- Cancer Cell Line Inhibition : Research indicated that this compound could significantly inhibit pancreatic cancer cell growth by affecting metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, emphasizing substituent effects, synthesis routes, and functional properties:

Substituent Effects on Reactivity and Activity

- Thienyl or pyridinyl substituents (e.g., in and ) introduce π-conjugation, enabling fluorescence and coordination chemistry .

- Position 3 Substituents : A phenyl group at the 3-position (common across analogs) contributes to aromatic stacking interactions, critical for thrombin inhibition and hybrid heterocycle synthesis .

Biological Activity

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative with significant biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique substitution pattern, has been studied for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 201.27 g/mol. Its structure features a pyrazole ring substituted with a phenyl group and an isopropyl group, contributing to its distinct chemical properties. The physical characteristics include:

| Property | Value |

|---|---|

| Density | ~1.1 g/cm³ |

| Boiling Point | ~371 °C at 760 mmHg |

| Appearance | Yellow solid |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This compound may exert its effects by inhibiting or activating these targets, which leads to various biological outcomes depending on the context of use.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Ethyl derivative | A549 | 26 |

| Hydrazide derivative | A375 | 4.2 |

| Benzimidazole derivative | U937 | 0.98 ± 0.06 |

These studies indicate that modifications to the pyrazole structure can enhance anticancer activity significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. For example, compounds derived from similar structures have shown substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential utility in treating inflammatory diseases:

| Compound | Cytokine Inhibition (%) |

|---|---|

| Standard Drug (Dexamethasone) | TNF-α: 76% |

| Tested Pyrazole Derivative | TNF-α: 61–85% |

This suggests that this compound could be further explored for its anti-inflammatory properties .

Case Studies and Research Findings

Several research articles highlight the efficacy of pyrazole derivatives in various biological assays:

- Antitumor Activity : A study demonstrated that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .

- Mechanistic Insights : Research has indicated that the mechanism of action involves modulation of specific signaling pathways related to cancer progression and inflammation .

- Synthesis and Evaluation : The synthesis of this compound involves multi-step organic reactions, showcasing its versatility in medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclization reactions using hydrazine derivatives and ketones. For example, Vilsmeier–Haack reagent (POCl₃/DMF) enables efficient pyrazole ring formation at 60°C, yielding fused pyrimidine derivatives (e.g., thieno[3,2-d]pyrimidine) . Alternative routes include condensation of substituted propenones with hydrazine in ethanol under reflux, followed by characterization via NMR and mass spectrometry . Optimizing stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield and purity.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine functionality .

- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peaks) .

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays) .

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as demonstrated for structurally similar pyrazole derivatives .

Q. What in vitro biological screening approaches are suitable for evaluating its bioactivity?

- Standard assays include:

- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anti-inflammatory testing : Inhibition of COX-1/COX-2 enzymes or carrageenan-induced edema in rodent models .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced Research Questions

Q. How do computational methods like density-functional theory (DFT) aid in predicting electronic properties?

- DFT calculations (e.g., using B3LYP/6-31G*) optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO), which correlate with reactivity and charge-transfer interactions . Tools like Multiwfn enable electron localization function (ELF) analysis, revealing regions of high electron density critical for hydrogen bonding or π-stacking . For example, the pyrazole ring’s electron-rich amine group enhances binding to biological targets like DHODH enzymes .

Q. What structural modifications enhance aggregation-induced emission (AIE) or phase-transition behavior?

- Introducing bulky substituents (e.g., pyridyl or phenyl groups) at the 1- and 3-positions induces steric hindrance, promoting AIE via restricted intramolecular rotation (RIR). This is observed in ligand L1 (3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine), which exhibits a 100°C supercooling range and solid-state fluorescence redshift . Anion coordination (e.g., ZnCl₂ complexes) further modulates phase transitions, as shown by single-crystal-to-crystal transformations under thermal stress .

Q. How can contradictions in biological activity data be resolved?

- Discrepancies often arise from substituent effects or assay conditions. For instance:

- Substituent position : 3-Trifluoromethyl analogs show higher antimicrobial activity than methyl derivatives due to increased lipophilicity .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and validate with positive controls (e.g., ciprofloxacin for bacteria) .

- Computational validation : Use CoMFA or molecular docking to correlate bioactivity with steric/electrostatic contours, as demonstrated for DHODH inhibitors .

Q. What advanced spectroscopic techniques elucidate its interaction with metal ions or biomolecules?

- Single-crystal X-ray diffraction : Resolves coordination modes in metal complexes (e.g., Zn²⁺ binding via pyrazole-N and amine groups) .

- Fluorescence quenching : Titration with bovine serum albumin (BSA) quantifies binding constants (Kₐ ~10⁴ M⁻¹) .

- EPR spectroscopy : Detects radical intermediates in catalytic or redox-active applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.